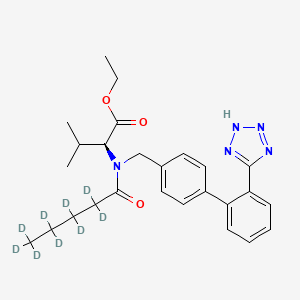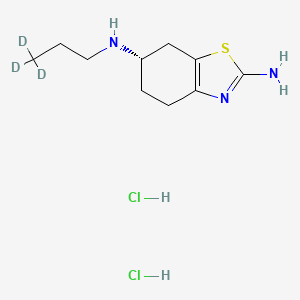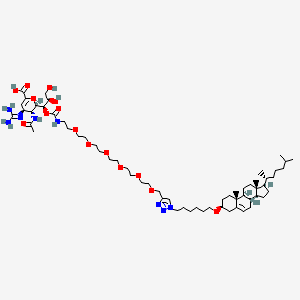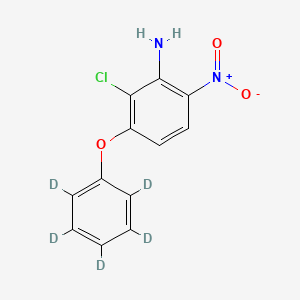
Aclonifen-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aclonifen-d5 is a deuterated form of aclonifen, a diphenyl ether herbicide. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various environments and reactions. This compound is primarily used as a reference standard in analytical chemistry, particularly in the study of herbicide residues in environmental samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aclonifen-d5 involves the incorporation of deuterium atoms into the phenyl ring of aclonifen. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically requires a deuterium source, such as deuterium gas (D2), and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent labeling. The final product is then purified through techniques such as chromatography to achieve the desired chemical purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Aclonifen-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder (Fe) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or sodium alkoxides (NaOR).
Major Products Formed
Oxidation: Nitro and hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Aclonifen-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) to study herbicide residues.
Biology: Employed in studies to understand the metabolic pathways and degradation products of aclonifen in biological systems.
Medicine: Investigated for its potential effects on human health and its behavior in pharmaceutical formulations.
Industry: Utilized in environmental monitoring to detect and quantify herbicide residues in soil and water samples
Mechanism of Action
Aclonifen-d5 exerts its effects by inhibiting specific enzymes involved in plant metabolism. The primary target is solanesyl diphosphate synthase, an enzyme crucial for carotenoid biosynthesis. Inhibition of this enzyme leads to the disruption of photosynthesis and ultimately causes bleaching of plant tissues. This mode of action is similar to other diphenyl ether herbicides but is unique due to the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Aclonifen: The non-deuterated form of aclonifen-d5, used widely as a herbicide.
Acifluorfen: Another diphenyl ether herbicide with a similar mode of action but different chemical structure.
Bifenox: A structurally related herbicide with similar herbicidal properties
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and analysis in scientific studies. This isotopic labeling provides a distinct advantage in understanding the environmental fate and metabolic pathways of the compound compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C12H9ClN2O3 |
|---|---|
Molecular Weight |
269.69 g/mol |
IUPAC Name |
2-chloro-6-nitro-3-(2,3,4,5,6-pentadeuteriophenoxy)aniline |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2/i1D,2D,3D,4D,5D |
InChI Key |
DDBMQDADIHOWIC-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


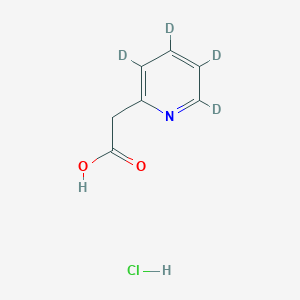
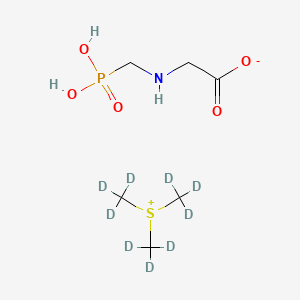



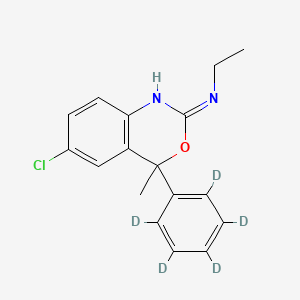

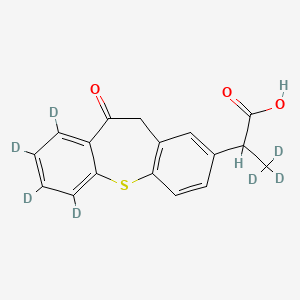
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)

